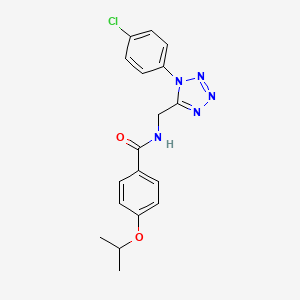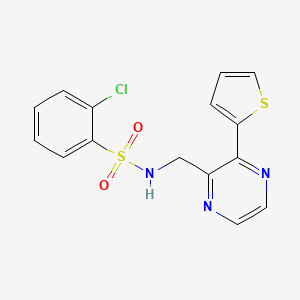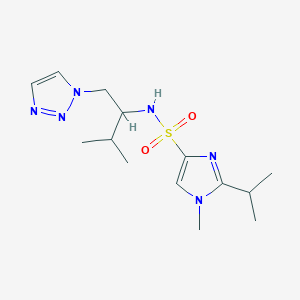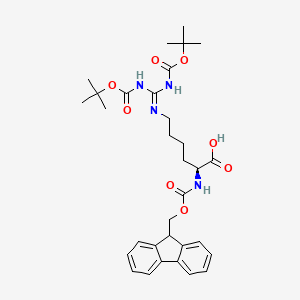
4-methyl-N-(5-oxopyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(5-oxopyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
4-methyl-N-(5-oxopyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide has been studied extensively for its potential applications in various fields. One of the major areas of research is its use as an anticancer agent. Studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
作用機序
The mechanism of action of 4-methyl-N-(5-oxopyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is not fully understood. However, studies have suggested that the compound acts by inducing apoptosis, a process of programmed cell death, in cancer cells. The compound has also been shown to inhibit the activity of acetylcholinesterase, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that 4-methyl-N-(5-oxopyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide exhibits significant cytotoxicity against cancer cell lines. The compound has also been shown to inhibit the activity of acetylcholinesterase, which may contribute to its potential use in the treatment of Alzheimer's disease. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the major advantages of 4-methyl-N-(5-oxopyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is its relative ease of synthesis, which makes it a suitable compound for laboratory experiments. However, the compound has not been extensively studied in vivo, and more research is needed to fully understand its potential applications and limitations.
将来の方向性
There are several future directions for research on 4-methyl-N-(5-oxopyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide. One potential area of research is its use as an anticancer agent, as studies have shown promising results in vitro. Another area of research is its potential use in the treatment of Alzheimer's disease, as the compound has been shown to inhibit the activity of acetylcholinesterase. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
合成法
The synthesis of 4-methyl-N-(5-oxopyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide involves the reaction of 2-aminopyrrole with thiourea to form 2-(1H-pyrrol-1-yl)thiazole-4-carboxamide. The subsequent reaction of this compound with methyl isocyanate and 3-pyrrolidinone yields the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.
特性
IUPAC Name |
4-methyl-N-(5-oxopyrrolidin-3-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-8-11(12(19)16-9-6-10(18)14-7-9)20-13(15-8)17-4-2-3-5-17/h2-5,9H,6-7H2,1H3,(H,14,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDMZPAPJCYFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CC(=O)NC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(5-oxopyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2641949.png)
![8-Azabicyclo[3.2.1]octan-2-one](/img/structure/B2641951.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2641953.png)

![propyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2641955.png)

![5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2641958.png)
![N-(2-furylmethyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2641960.png)

![3-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid](/img/structure/B2641962.png)

![N-(2-chloro-5-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2641966.png)

